2,4,4-TRIMETHYLPENTYLPHOSPHINE
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,4-trimethylpentylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19P/c1-7(6-9)5-8(2,3)4/h7H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJXKQEUURINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868644 | |
| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82164-75-8 | |
| Record name | (2,4,4-Trimethylpentyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82164-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082164758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 2,4,4 Trimethylpentylphosphine
Radical Addition Pathways for Phosphine (B1218219) Synthesis
Radical addition reactions, specifically hydrophosphination, represent an atom-economical method for the formation of P-C bonds. This process involves the addition of a P-H bond across an unsaturated carbon-carbon double bond, such as that in diisobutylene (a mixture of 2,4,4-trimethylpent-1-ene and 2,4,4-trimethylpent-2-ene), the precursor for the 2,4,4-trimethylpentyl group.
Sodium Hypophosphite-Diisobutylene Reactions under Controlled Conditions
The reaction between sodium hypophosphite (NaH₂PO₂) and diisobutylene serves as a direct route to form the 2,4,4-trimethylpentyl phosphorus linkage. This process is typically conducted under radical-generating conditions. The mechanism involves the formation of a phosphinoyl radical from sodium hypophosphite, which then adds to the double bond of diisobutylene.
The reaction is initiated by the generation of a radical species that abstracts a hydrogen atom from the hypophosphite anion [H₂PO₂]⁻ to form the radical anion [HPO₂]•⁻. This radical then adds to the less sterically hindered carbon of the diisobutylene double bond (anti-Markovnikov addition) to create a carbon-centered radical intermediate. Subsequent chain transfer, typically by abstracting a hydrogen from another hypophosphite molecule, yields the product and regenerates the phosphinoyl radical, propagating the chain reaction. A patent describes the reaction of sodium hypophosphite with diisobutylene under UV light to produce di(2,4,4-trimethylpentyl)phosphinic acid, highlighting the viability of this radical pathway google.com. The reaction proceeds under mild, room-temperature conditions when initiated appropriately nih.govresearchgate.net.
Photoinitiated Radical Additions Utilizing UV Light and Acetone
Photoinitiation offers a method to generate radicals under mild conditions, often at room temperature, by using ultraviolet (UV) light. In the context of hydrophosphination, a photosensitizer like acetone can be employed. Acetone absorbs UV radiation (around 300 nm) and is promoted to an excited triplet state. This excited acetone molecule can then abstract a hydrogen atom from the P-H bond of the phosphorus source (e.g., hypophosphite or phosphine), generating a phosphorus-centered radical and initiating the addition cascade as described above researchgate.netacs.org.
The use of UV light provides temporal and spatial control over the initiation process. The reaction can be started and stopped simply by turning the light source on or off. This method avoids the need for thermal initiators and the potential byproducts from their decomposition researchgate.netnih.gov. The efficiency of the photoinitiation depends on the quantum yield of the photosensitizer and the light intensity researchgate.net.
Impact of Initiator Type and Concentration on Reaction Efficiency
The choice and concentration of the radical initiator are critical parameters that significantly influence the efficiency and outcome of the hydrophosphination reaction.
Azobisisobutyronitrile (AIBN): AIBN is a common thermal initiator that decomposes upon heating (typically above 60 °C) to produce two 2-cyanoprop-2-yl radicals and nitrogen gas bris.ac.ukwikipedia.org. These carbon-centered radicals are effective at initiating the hydrophosphination chain reaction organic-chemistry.org. AIBN is favored for its predictable decomposition kinetics and the fact that its byproducts are generally less reactive than those from peroxides wikipedia.org.
Peroxides: Organic peroxides, such as dibenzoyl peroxide or di-tert-butyl peroxide, also function as thermal initiators. They form highly reactive oxygen-centered radicals upon homolytic cleavage of the O-O bond nih.gov. These radicals readily abstract a hydrogen atom from the P-H group to start the radical chain. Peroxide-initiated reactions can often proceed at different temperature ranges compared to azo-initiators, offering flexibility in process design youtube.com.
Azocompounds: Various azo compounds with different decomposition temperatures are available, allowing the reaction temperature to be tailored to the specific requirements of the substrates bris.ac.uk.
| Initiator Type | Typical Activation | Advantages | Disadvantages |
|---|---|---|---|
| Azo-compounds (e.g., AIBN) | Thermal (60-80°C) | Predictable kinetics, non-oxidizing byproducts wikipedia.org | Requires elevated temperatures, potential toxicity of decomposition products bris.ac.uk |
| Organic Peroxides | Thermal (Varies) | Wide range of decomposition temperatures available nih.gov | Can lead to oxidative side reactions, byproducts may be reactive wikipedia.org |
| Photoinitiators (e.g., Acetone) | UV Light | Mild reaction conditions (room temp), temporal control acs.org | Requires specialized equipment, may not be suitable for opaque reaction mixtures |
Temperature and Pressure Optimization in Radical Processes
Temperature and pressure are key physical parameters that must be optimized to maximize the yield and selectivity of radical hydrophosphination.
Temperature plays a dual role. For thermally initiated reactions, the temperature must be high enough to ensure an adequate decomposition rate of the initiator (e.g., AIBN is effective above 60 °C) bris.ac.uk. Increasing the temperature generally accelerates all steps of the reaction. However, excessively high temperatures can decrease selectivity by promoting side reactions, such as polymerization of the alkene or decomposition of the desired product. For certain catalytic systems, an optimal temperature exists that balances reaction rate and product yield mdpi.comacs.org.
Pressure is primarily a significant factor when one or more reactants are gaseous, such as when using phosphine (PH₃) gas acs.org. For the synthesis involving liquid diisobutylene and a solid/dissolved phosphorus source, the reaction is less sensitive to pressure. However, in a closed system, pressure may build up due to the formation of gaseous byproducts (like N₂ from AIBN) or an increase in vapor pressure with temperature. Operating under controlled pressure can ensure safety and maintain consistent reaction conditions.
| Parameter | Effect on Reaction | Optimization Considerations |
|---|---|---|
| Temperature | Affects initiator decomposition rate and overall reaction kinetics. bris.ac.ukmdpi.com | Must be high enough for thermal initiation but low enough to prevent side reactions and product degradation. |
| Pressure | Significant for gaseous reactants to increase concentration in the liquid phase. | Less critical for liquid-phase reactions but must be controlled for safety in closed systems. |
Transition Metal-Mediated Synthetic Routes to Phosphine Polymers
While radical methods are effective, transition metal catalysis offers an alternative pathway for P-C bond formation, often with higher selectivity and functional group tolerance. These methods are particularly relevant for synthesizing phosphine-containing polymers where precise control over the bond formation is required.
Palladium-Catalyzed Cross-Coupling with Primary Alkylphosphines
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds wikipedia.org. The hydrophosphination of alkenes using a primary phosphine, such as 2,4,4-trimethylpentylphosphine, can be effectively catalyzed by palladium complexes.
The generally accepted catalytic cycle for this type of reaction involves several key steps libretexts.orglibretexts.org:
Oxidative Addition: A low-valent palladium(0) complex reacts with the P-H bond of the primary alkylphosphine to form a palladium(II) hydrido-phosphido intermediate.
Alkene Coordination and Insertion: The alkene (e.g., a monomer for polymerization) coordinates to the palladium center and subsequently inserts into either the Pd-H or the Pd-P bond. The regioselectivity of this insertion is a key determinant of the final product structure.
Reductive Elimination: The final P-C bond is formed through reductive elimination from the palladium(II) intermediate, which releases the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue libretexts.org.
Specialized phosphine ligands are often crucial for the success of these reactions, stabilizing the palladium catalyst and influencing its reactivity and selectivity libretexts.orgsigmaaldrich.com. This methodology can be extended to the synthesis of phosphine-containing polymers by using di-functional monomers or by reacting primary phosphines with dienes or diynes, creating polymer chains with phosphine moieties in the backbone or as pendant groups.
Nickel-Mediated Homo-Coupling of Bis-p-bromophenylalkylphosphines
The nickel-catalyzed homo-coupling of aryl halides, such as bis-p-bromophenylalkylphosphines, is a significant reaction in organophosphorus chemistry for forming biaryl structures. While the reaction can be initiated stoichiometrically with nickel(0) complexes like Ni(COD)₂, catalytic versions are more common and typically employ a Ni(II) precatalyst with a reducing agent like zinc metal (Zn⁰) nih.gov.
The general mechanism is understood to proceed through several key steps:
Activation of Catalyst : The Ni(II) precatalyst is reduced in situ by a stoichiometric amount of a reducing agent (e.g., Zn⁰) to generate a catalytically active Ni(0) species.
Oxidative Addition : The aryl halide (Ar-X), in this case, a p-bromophenyl group attached to the alkylphosphine, undergoes oxidative addition to the Ni(0) center. This step forms an organonickel(II) intermediate, Ar-Ni(II)-X rsc.orgrsc.org.
Transmetalation or Further Reaction : The precise subsequent steps can vary. One proposed pathway involves the reaction of the Ar-Ni(II)-X intermediate with another molecule of Ar-X, potentially leading to a Ni(IV) species, followed by reductive elimination nih.gov. An alternative mechanism, particularly in electrochemical contexts, suggests that the Ar-Ni(II) intermediate is further reduced to an Ar-Ni(I) species. A subsequent ligand exchange with another Ar-Ni(II) intermediate can form a high-valence Ni(III) dimer, which then undergoes reductive elimination to yield the biaryl product (Ar-Ar) and regenerate the active nickel catalyst rsc.orgrsc.org.
For electron-rich aryl halides, the oxidative addition step is often rate-limiting. The efficiency of this step can be enhanced by using electron-rich ligands on the nickel catalyst rsc.org. The choice of leaving group on the aryl ring also significantly impacts the reaction rate, with reactivity generally following the trend I > Br > Cl nih.gov.
Synthesis of Derivatized this compound Compounds
Preparation of this compound Oxides (e.g., Bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine Oxide)
Bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide is a notable acylphosphine oxide derivative used commercially as a photoinitiator in polymer and plastics manufacturing due to its high efficiency in initiating polymerization upon exposure to light. lookchem.com The synthesis of tertiary phosphine oxides can generally be achieved through the oxidation of the corresponding tertiary phosphine or by reacting organometallic reagents with diphenylphosphinyl chloride (Ph₂P(O)Cl). nii.ac.jp
A fundamental strategy for forming carbon-phosphorus (C-P) bonds involves the reaction of an organophosphorus nucleophile with an alkyl halide. One application of this principle starts with chloromethylation. In this process, an aromatic compound is reacted with formaldehyde and hydrogen chloride to introduce a chloromethyl (-CH₂Cl) group onto the ring. This functionalized intermediate can then react with an organophosphorus reagent, such as a metal phosphide (e.g., LiPR₂) or a silylphosphine, via nucleophilic substitution to form the desired C-P bond, ultimately leading to the phosphine or, after oxidation, the phosphine oxide.
Synthesis of Phosphinic Acids (e.g., Bis(2,4,4-trimethylpentyl)phosphinic Acid, Cyanex 272)
Bis(2,4,4-trimethylpentyl)phosphinic acid, the active component of the commercial extractant Cyanex 272, is a widely used agent for the selective solvent extraction of metals, particularly for cobalt and nickel separation. nbinno.comresearchgate.netresearchgate.netblitchem.com Its synthesis is primarily accomplished through a free-radical addition reaction. researchgate.netcsu.edu.cn
The common industrial synthesis involves the reaction of a phosphorus source, such as sodium hypophosphite (NaH₂PO₂) or phosphine gas, with two equivalents of an α-olefin, which in this case is diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). patsnap.comgoogle.comgoogle.com The reaction is initiated by a free-radical initiator. A variety of initiators can be used, with their selection often depending on the desired reaction temperature.
| Parameter | Details | Source |
| Phosphorus Source | Sodium Hypophosphite (NaH₂PO₂) | patsnap.comgoogle.com |
| Olefin | Diisobutylene (2,4,4-trimethylpentene) | patsnap.comgoogle.com |
| Initiator | Azo compounds (e.g., azobisisobutyronitrile) or organic peroxides (e.g., di-tert-butyl peroxide) | researchgate.netcsu.edu.cnpatsnap.com |
| Solvent | Acetic Acid | patsnap.comgoogle.com |
| Temperature | Can range from room temperature for initiation to reflux conditions (approx. 130 °C) | csu.edu.cnpatsnap.com |
| Pressure | Can be performed under normal pressure, avoiding the need for autoclaves | patsnap.comgoogle.com |
| Post-treatment | Alkali washing, acidification, dehydration, and vacuum evaporation | patsnap.comgoogle.com |
The process can be optimized to be a one-step synthesis under normal pressure, which simplifies the equipment requirements and reduces reaction time compared to older methods that required high pressure and temperature in an autoclave. patsnap.comgoogle.com The reaction mechanism involves the radical-initiated addition of the P-H bond across the double bond of the olefin. This process is repeated to add two 2,4,4-trimethylpentyl groups to the phosphorus atom. If starting from hypophosphite, a final oxidation step, often with hydrogen peroxide, may be required to yield the phosphinic acid. google.com
Development of Nonsymmetric Dialkylphosphinic Acid Extractants
To fine-tune the extraction properties of phosphinic acids, nonsymmetric variants have been developed where the two alkyl groups attached to the phosphorus atom are different. researchgate.netresearchgate.net A key strategy for synthesizing these compounds, such as (n-octyl)(2,4,4-trimethylpentyl)phosphinic acid or (2,3-dimethylbutyl)(2,4,4-trimethylpentyl)phosphinic acid, involves a stepwise addition of olefins. researchgate.netresearchgate.netnih.gov
The synthesis proceeds as follows:
First Addition : A phosphorus source, typically sodium hypophosphite, is reacted with the first olefin (e.g., 2,3-dimethyl-1-butene) in the presence of a radical initiator. This forms a monoalkylphosphinic acid intermediate. researchgate.netnih.gov
Purification of Intermediate : The monoalkylphosphinic acid is a crucial intermediate that must be purified and isolated from the reaction mixture. researchgate.netnih.gov This is often achieved through a series of extractions, such as washing with an acid solution followed by extraction into an organic solvent like ethyl acetate. nih.gov
Second Addition : The purified monoalkylphosphinic acid is then reacted with the second olefin (in this context, diisobutylene) to yield the final nonsymmetric dialkylphosphinic acid. nih.gov
This stepwise approach allows for the controlled construction of phosphinic acids with tailored alkyl groups, which can offer different steric and electronic properties compared to their symmetric counterparts.
Byproduct Formation and Advanced Purification Strategies
The synthesis of dialkylphosphinic acids is often accompanied by the formation of byproducts that can affect the purity and performance of the final extractant. A primary byproduct is the monoalkylphosphinic acid, which results from an incomplete reaction where only one olefin molecule has added to the phosphorus source. google.com Additionally, polymerization of the α-olefin can occur, particularly at higher reaction temperatures, leading to unwanted polymeric impurities. google.com
Advanced purification strategies are therefore essential. A highly effective method for removing unreacted monoalkylphosphinic acid and other acidic impurities involves a multi-step liquid-liquid extraction process. nih.gov
Base Wash : The crude product, dissolved in an organic solvent, is washed with an aqueous base solution (e.g., NaOH). The desired dialkylphosphinic acid and the monoalkylphosphinic acid byproduct are both deprotonated and transferred to the aqueous phase as their sodium salts.
Acidification : The combined aqueous phase is then acidified (e.g., with H₂SO₄), which re-protonates the phosphinic acids, causing them to precipitate or be extracted back into a fresh organic solvent. nih.gov
Cobalt Salt Precipitation : A more refined technique for achieving high purity involves the precipitation of the product as a cobalt salt. The nonsymmetric dialkylphosphinic acid can be selectively precipitated from the solution by the addition of a cobalt salt, leaving organic impurities behind in the solvent. nih.gov The purified cobalt-phosphinate complex can then be treated with a strong acid to release the high-purity nonsymmetric dialkylphosphinic acid. nih.gov
These purification methods are critical for producing high-purity extractants required for efficient and selective metal separations in hydrometallurgical applications.
Coordination Chemistry and Ligand Design Principles
Coordination Modes and Ligand Properties
The way 2,4,4-trimethylpentylphosphine binds to a metal is dictated by the characteristics of its phosphorus donor atom and the large, branched alkyl substituent.
This compound is a tertiary phosphine (B1218219) characterized by a phosphorus atom bonded to a branched alkyl chain. The phosphorus atom acts as a soft Lewis base, readily donating its lone pair of electrons to form a coordinate covalent bond with a metal center. This interaction is central to its role as a ligand in coordination chemistry. The nature of the 2,4,4-trimethylpentyl group, being an alkyl substituent, makes the phosphine a strong σ-donor. Unlike phosphines with aromatic substituents, it lacks significant π-acceptor capabilities.
Derivatives of this compound, such as bis(2,4,4-trimethylpentyl)phosphinic acid, are also effective ligands. researchgate.net In these cases, coordination can occur through the oxygen atoms of the phosphinyl group (P=O), which act as hard donor sites. researchgate.net This versatility allows for the formation of stable complexes with a wide range of metal ions.
The 2,4,4-trimethylpentyl group is a bulky substituent that exerts significant steric hindrance around the phosphorus donor atom. This steric bulk plays a crucial role in determining the coordination number and geometry of the resulting metal complexes. researchgate.net It can limit the number of ligands that can coordinate to a metal center and influence the stereochemistry of the complex. researchgate.net
Electronically, the alkyl nature of the 2,4,4-trimethylpentyl group means that the phosphine is a strong electron-donating ligand. This property enhances the electron density on the metal center, which can influence the metal's reactivity and the stability of the complex. The electronic effects of alkylphosphines like this compound are distinct from those of arylphosphines, which can participate in π-backbonding. The combination of significant steric bulk and strong σ-donation makes this compound and its derivatives useful in stabilizing specific oxidation states and coordination environments of metals. researchgate.net
Formation and Characterization of Metal Complexes
The unique properties of this compound and its derivatives facilitate the formation of a variety of metal complexes, which can be studied using several spectroscopic methods.
This compound and its derivatives form stable complexes with a range of transition metals.
Molybdenum: Derivatives of this compound, such as bis(2,4,4-trimethylpentyl)phosphinic acid (the active component in the commercial extractant Cyanex 272), are particularly effective in extracting molybdenum from acidic solutions. researchgate.net The extraction proceeds via a cation exchange mechanism, where the phosphinic acid coordinates to the molybdenum cation. researchgate.net Studies have shown the formation of dimeric molybdenum compounds. researchgate.net
Iron: This phosphine and its derivatives also form stable complexes with iron. The phosphinic acid derivative, for instance, is known to coordinate with iron(III) ions. researchgate.netscispace.com
Cobalt: The extraction of cobalt using bis(2,4,4-trimethylpentyl)phosphinic acid is a well-studied process. researchgate.netscispace.com The coordination chemistry involves the formation of cobalt(II) complexes where the phosphinic acid acts as a ligand. scispace.comresearchgate.net At higher cobalt concentrations, oligomeric species can form. scispace.com
Nickel: Nickel complexes with phosphine ligands, including those with bulky substituents, have been synthesized and characterized. nih.govrsc.orgresearchgate.netnih.gov These complexes often exhibit square planar or five-coordinate geometries. nih.govrsc.org
The formation of these complexes is often dependent on factors such as pH and the concentration of the ligand. researchgate.net
A variety of spectroscopic techniques are employed to characterize the structure of metal complexes containing this compound and its derivatives.
NMR Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for studying these complexes. The chemical shift of the phosphorus nucleus provides information about its electronic environment and coordination to a metal center. researchgate.net For instance, the ³¹P NMR chemical shift of its phosphinic acid derivative is reported to be -53.68 ppm in isopropanol (B130326) relative to 85% H₃PO₄. Two-dimensional NMR techniques, such as ¹H-¹³C HETCOR, can provide further insights into the connectivity of the ligand framework in polymeric complexes. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational frequencies of the ligand and the complex. researchgate.net For example, in molybdenum complexes of bis(2,4,4-trimethylpentyl)phosphine acid, bands corresponding to the Mo-O bond vibrations can be observed. researchgate.net
Mass Spectrometry: Mass spectrometry helps in determining the molecular weight and fragmentation patterns of the complexes, confirming their composition. scispace.comresearchgate.net
These techniques, often used in combination, allow for a comprehensive understanding of the structure and bonding in these coordination compounds. biointerfaceresearch.comekb.egmdpi.com
In the solid state and in solution, metal complexes of this compound derivatives can exhibit complex supramolecular structures.
Bridging Architectures: The formation of bridging structures is another important aspect. For example, in cobalt(II) complexes, stable µ₂-Co-O-P-O-Co bridges can form, leading to the creation of oligomeric or polymeric species. researchgate.netscispace.comresearchgate.net This bridging is particularly prevalent at higher metal loading levels and can significantly affect the physical properties of the system, such as viscosity. researchgate.netscispace.com The presence of other ligands, like tris(2,4,4-trimethylpentyl)phosphine oxide, can terminate these polymer chains. scispace.com
The study of these interactions is crucial for understanding the behavior of these complexes in various applications, such as solvent extraction. researchgate.netscispace.com
Chelation and Polydentate Ligand Systems
The principles of chelation and the use of polydentate ligands are fundamental to the design of effective metal extraction and separation systems. This section explores the coordination chemistry of several key organophosphorus compounds, focusing on their role as chelating extractants.
Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272) as a Chelating Extractant
Bis(2,4,4-trimethylpentyl)phosphinic acid, the active component of the commercial extractant Cyanex 272, is a highly effective chelating agent used extensively in hydrometallurgy. blitchem.comscribd.com Its primary application lies in the selective solvent extraction of cobalt from nickel in both sulfate (B86663) and chloride media. scribd.commdpi.comscispace.com The extraction process occurs through a cation exchange mechanism, where the phosphinic acid group chelates to metal ions, facilitating their transfer from an aqueous phase to an organic solvent. scribd.comresearchgate.net
The selectivity of Cyanex 272 for cobalt over nickel is a critical aspect of its utility. scribd.comscispace.com This selectivity allows for the production of high-purity cobalt, with an estimated 40% of the Western hemisphere's cobalt being produced using this reagent. scispace.com Beyond cobalt and nickel, Cyanex 272 can also extract other cations such as zinc, rare earth elements, gallium, indium, molybdenum, germanium, and zirconium, with the extraction efficiency being highly dependent on the pH of the aqueous solution. blitchem.comscribd.com
The chelation behavior of Cyanex 272 involves the formation of metal-ligand complexes. Studies have shown that in non-polar organic solvents, Cyanex 272 exists primarily as a dimeric species. anl.gov When extracting metals like neodymium, it can form dinuclear complexes with a 2:6 metal-to-extractant ratio at high metal loading. anl.gov The stability of the formed complexes and the efficiency of the extraction process are influenced by various factors, including the concentration of the extractant, the pH of the aqueous phase, and the temperature. For instance, research on the extraction of Co(II) has shown that increasing the concentration of Cyanex 272 leads to a higher extraction percentage due to an increase in the equilibrium pH. scispace.com
Table 1: Metal Extraction Applications of Cyanex 272
| Metal(s) | Application | Media | Reference |
| Cobalt, Nickel | Selective separation of Co from Ni | Sulfate and Chloride | scribd.commdpi.comscispace.com |
| Rare Earth Elements | Separation and purification | Aqueous solutions | blitchem.com |
| Zinc | Selective extraction in the presence of calcium and cobalt | - | scribd.com |
| Gallium, Indium, Molybdenum, Germanium, Zirconium | Extraction and separation | - | blitchem.com |
Dithiophosphinic Acid Derivatives (Cyanex 301, Cyanex 302) in Metal Complexation
Dithiophosphinic acid derivatives, specifically bis(2,4,4-trimethylpentyl)dithiophosphinic acid (the main component of Cyanex 301) and bis(2,4,4-trimethylpentyl)monothiophosphinic acid (the main component of Cyanex 302), are powerful chelating agents with distinct properties from their oxygen-containing analog, Cyanex 272. mdpi.commdpi.com The substitution of oxygen with sulfur atoms in the functional group alters their physicochemical properties, leading to different extraction behaviors. mdpi.com
Cyanex 301 is particularly effective for extracting soft metal ions like zinc, cadmium, and platinum group metals. mdpi.com Its stronger acidity compared to Cyanex 272 and Cyanex 302 allows it to extract metal ions at a lower pH. mdpi.com This enhanced acidity and extractability are attributed to the increased stability of the metal complexes formed. mdpi.com For example, Cyanex 301 can extract metals such as Cu(II), Zn(II), Fe(III), Co(II), and Ni(II) from sulfate solutions at a pH range of zero to 2.5. mdpi.com However, a significant drawback of Cyanex 301 is its degradation in the presence of strong oxidizing agents and the difficulty in stripping the extracted metals from the loaded organic phase. mdpi.commdpi.com
Cyanex 302, with one sulfur and one oxygen atom attached to the phosphorus, exhibits intermediate properties between Cyanex 272 and Cyanex 301. mdpi.com It can selectively extract Co(II) over Mn(II), a separation that is difficult with Cyanex 272. mdpi.com Like Cyanex 272, Cyanex 302 tends to exist as a dimer in non-polar solvents. anl.gov Studies on the complexation of Fe(III) have shown that Cyanex 302 forms a 2:1 ligand-to-metal ratio complex, whereas Cyanex 301 forms complexes with four extractant molecules per metal ion. tandfonline.com
Table 2: Comparison of Cyanex Extractants
| Extractant | Active Component | Key Extraction Characteristics | Reference |
| Cyanex 272 | Bis(2,4,4-trimethylpentyl)phosphinic acid | Selective for Co over Ni; extracts rare earths. | scribd.commdpi.com |
| Cyanex 301 | Bis(2,4,4-trimethylpentyl)dithiophosphinic acid | Extracts soft metals (Zn, Cd, Pt group) at low pH; stronger acid than Cyanex 272/302. | mdpi.com |
| Cyanex 302 | Bis(2,4,4-trimethylpentyl)monothiophosphinic acid | Selective for Co over Mn; intermediate properties. | mdpi.comanl.gov |
Coordination Behavior of Nonsymmetric Dialkylphosphinic Acids
The development of nonsymmetric dialkylphosphinic acids (NSDAPAs), where the two alkyl groups attached to the phosphorus atom are different (R'R''POOH, R'≠R''), has opened new avenues for designing extractants with tailored properties. researchgate.net The synthesis of these compounds allows for a more diverse range of structures compared to symmetric dialkylphosphinic acids, whose structures are limited by the available olefins. researchgate.net
Research into NSDAPAs has demonstrated that the nature of the alkyl groups significantly influences the extraction and separation capabilities of the molecule. researchgate.netresearchgate.net For example, (2-ethylhexyl)(2,4,4-trimethylpentyl)phosphinic acid has shown superior performance in the extraction and separation of heavy rare earths compared to Cyanex 272. researchgate.net The steric hindrance of the alkyl groups plays a crucial role in the coordination with metal ions. csu.edu.cn Dialkylphosphinic acids with greater steric hindrance can exhibit enhanced selectivity, for instance, in the separation of cobalt and nickel. csu.edu.cn
Studies on the coordination of NSDAPAs with various polyvalent metal ions have revealed the formation of metal complexes that can lead to the creation of supramolecular networks in the hydrocarbon phase, which can increase the viscosity of the solution. researchgate.net The synthesis of high-purity NSDAPAs is crucial for studying their coordination behavior and optimizing their performance as extractants. nih.gov Methods have been developed to synthesize these compounds with high purity, enabling detailed investigations into their structure-property relationships. researchgate.netnih.gov The coordination environment of the metal complexes formed with these ligands is a key area of ongoing research, with techniques like single-crystal X-ray diffractometry providing insights into the polymeric structures that can be formed. acs.org Recent studies have also explored the surface chemistry of metal oxo clusters with various ligands, including dialkylphosphinic acids, revealing that steric hindrance can prevent complete ligand exchange even when the binding affinity is high. rsc.orgchemrxiv.orgrsc.org
Catalysis and Reaction Engineering Applications
Role as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, ligands play a critical role in determining the catalyst's activity and selectivity. tdx.catrsc.org Phosphines are a crucial class of ligands, and 2,4,4-trimethylpentylphosphine serves as an effective example.
Organometallic Catalysis Involving this compound Ligands
Organometallic catalysts consist of a central metal atom surrounded by organic ligands. tdx.cat this compound functions as a ligand, forming stable complexes with various metal ions. The properties of the catalyst are influenced by both the metal and the ligand, and modifying the ligand environment can alter crucial aspects of a catalytic reaction, such as its rate and selectivity. tdx.cat The phosphine (B1218219) group can attach to metal cations, an interaction facilitated by the compound's ability to act as a ligand. This property makes it a useful precursor in organometallic catalysis. Dialkylbiaryl phosphine ligands, a related class, have demonstrated significant utility in various cross-coupling reactions, highlighting the importance of phosphine ligands in modern catalysis. wikipedia.org The electron-donating and steric properties of the 2,4,4-trimethylpentyl group can influence the electronic and steric environment of the metal center, thereby affecting its catalytic performance. wikipedia.org
Applications in Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a reaction that adds hydrogen to a substrate with a high degree of three-dimensional selectivity, a process heavily reliant on the use of chiral catalysts. wikipedia.org Chiral phosphine ligands are fundamental to the function of most asymmetric hydrogenation catalysts. wikipedia.org The ability of this compound to stabilize metal complexes makes it suitable for catalyzing reactions like asymmetric hydrogenation. chembk.com While the compound itself is not chiral, it represents a structural motif that can be incorporated into more complex, chiral phosphine ligands designed to induce high enantioselectivity in the hydrogenation of substrates like ketones and various heterocycles. nih.govrsc.org The design of such ligands is a key factor in achieving high reactivity and selectivity in these transformations. nih.gov
Facilitation of Nucleophilic Addition Reactions of Alkenes
The chemical properties of this compound also lend themselves to the facilitation of nucleophilic addition reactions. chembk.com Nucleophilic addition to alkenes typically requires the alkene to be activated by electron-withdrawing groups. libretexts.org In some phosphine-mediated transformations, the phosphine can act as a nucleophile itself, adding to an electron-deficient alkene to form a reactive zwitterionic intermediate. rsc.org When acting as a ligand in a metal complex, the phosphine can modulate the metal's electronic properties to catalyze the addition of a nucleophile to an alkene. msu.edu The reaction involves the addition of a nucleophile to a double bond, breaking the C-C pi-bond to form new single bonds. savemyexams.comscience-revision.co.uk
Advanced Catalytic Systems Utilizing this compound Derivatives
Derivatives of this compound are integral to advanced catalytic systems, most notably in the field of photopolymerization.
Photoinitiator Applications in Polymerization Reactions (e.g., Coatings, Adhesives, Dental Materials)
A prominent derivative, bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide, is a highly effective Type I photoinitiator used extensively in UV-curable systems. lencolo37.com These systems are employed in a wide range of industrial applications, including coatings, adhesives, and the production of dental materials. This compound is valued for its efficiency in initiating polymerization upon exposure to light, particularly long-wavelength UV light, which allows for deep curing in pigmented or opaque materials. It is often sold commercially in blends, such as with α-hydroxy ketones, to optimize performance in specific applications like optical fiber coatings and dental composites. epo.orggoogle.comgoogle.com
Studies have shown that photoinitiators based on this phosphine derivative significantly improve the mechanical properties and polymerization rates of dental composites when compared to traditional initiators. In pigmented coatings, it demonstrates superior through-cure performance. acs.org Its utility extends to electronics, where it enhances the photohardening of silver paste compositions.
| Application Area | Derivative Used | Key Research Findings | Sources |
|---|---|---|---|
| Dental Materials | bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide | Significantly improves mechanical properties and polymerization rates of dental composites. Used in resin-based composites (RBCs) and often blended with other photoinitiators. | medicaljournalssweden.senih.gov |
| Coatings | bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide | Provides excellent through-cure in black pigmented UV-curable coatings. Used in formulations for exterior paints and wood coatings. | epo.orgacs.orgpcimag.com |
| Adhesives | bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide | Functions as an effective photoinitiator to initiate polymerization upon UV exposure. | lencolo37.com |
| Optical Fiber Coatings | bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide | Ensures rapid and durable curing of primary coatings under UV light. | google.com |
| Electronics | bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide | Enhances photohardening efficiency in silver paste compositions for laser direct imaging. |
Mechanism of Free Radical Generation and Polymerization Initiation
The function of bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide as a photoinitiator is based on its ability to generate free radicals upon exposure to UV light. This process is characteristic of Type I photoinitiators, which undergo a fragmentation reaction. lencolo37.comgoogle.com
The mechanism involves the following steps:
Light Absorption : The phosphine oxide molecule absorbs energy from UV light, typically in the 320-420 nm range.
α-Cleavage : Upon absorbing a photon, the molecule undergoes homolytic scission (α-cleavage) of the bond between the phosphorus atom and a carbonyl group. mdpi.com
Radical Formation : This cleavage results in the formation of two types of highly reactive free radicals: a phosphinoyl radical and a benzoyl radical. itu.edu.tr Some reports suggest that four distinct radicals can be generated, further enhancing initiation. itu.edu.tr
Polymerization Initiation : These generated radicals then attack the monomers (e.g., acrylates) present in the formulation, initiating a chain-growth polymerization process that leads to the formation of a cross-linked polymer network, thereby curing the material. researchgate.net
This mechanism is highly efficient and is a key reason for the widespread use of this phosphine derivative in industries that rely on rapid, light-induced curing. mdpi.com
Catalyst Design and Performance Optimization Strategies
The electronic properties of ligands are a key factor in optimizing the performance of a catalyst. nih.gov Modulating these properties can influence the activity, selectivity, and stability of the catalytic system. researchgate.net In the context of phosphine ligands like this compound, the electron-donating or withdrawing nature of the substituents on the phosphorus atom can be tuned to achieve desired catalytic outcomes.
For example, in transition metal catalysis, the ligand's electronic character affects the electron density at the metal center. rsc.org This, in turn, influences the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. rutgers.edu By systematically modifying the ligand structure, it is possible to fine-tune the catalyst's reactivity for a specific transformation. nih.gov
Strategies for modulating electronic properties include:
Introducing Electron-Donating or Withdrawing Groups: Altering the substituents on the phosphine can systematically change its electronic profile.
Varying the Ligand Backbone: The framework to which the phosphine is attached can also impact its electronic and steric properties. nih.gov
Utilizing Hemilabile Ligands: Ligands that can partially dissociate from the metal center can create open coordination sites necessary for substrate activation. rsc.org
Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict how changes in ligand structure will affect electronic properties and, consequently, catalytic performance. researchgate.net This data-driven approach allows for a more rational design of catalysts. nih.gov
Beyond catalyst design, the optimization of reaction parameters is crucial for maximizing the efficiency and yield of a catalytic process. mdpi.com These parameters are often interdependent and must be carefully controlled.
Key reaction parameters to be optimized include:
Temperature: Temperature can significantly affect reaction rates and selectivity. In some cases, increasing the temperature can lead to a decrease in selectivity due to the weakening of noncovalent interactions that direct the reaction. organic-chemistry.org
Substrate/Ligand Ratio: The molar ratio of the reactants and the ligand can influence the formation of the active catalytic species and prevent catalyst deactivation. mdpi.com
Solvent and Additives: The choice of solvent can affect the solubility of the reactants and catalyst, as well as the stability of intermediates. Additives, such as salts, can prevent catalyst aggregation or modulate selectivity. nih.gov
A systematic approach, often employing Design of Experiments (DoE), is used to identify the optimal set of reaction conditions. This involves varying multiple parameters simultaneously to understand their individual and combined effects on the reaction outcome. mdpi.com
Applications in Advanced Materials and Separation Technologies
Metal Extraction and Hydrometallurgical Processes
In hydrometallurgy, the separation of chemically similar metals from leach solutions is a critical and often challenging step. Extractants based on 2,4,4-trimethylpentylphosphine have become indispensable tools for these separations.
Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) is particularly renowned for its high selectivity in separating cobalt from nickel in both sulfate (B86663) and chloride media. saimm.co.zascispace.com This separation is a crucial step in the refining processes for producing high-purity cobalt and nickel products. Studies have shown that Cyanex 272 can achieve over 99.9% cobalt separation from aqueous feeds containing high concentrations of nickel. tandfonline.com The separation factor for cobalt over nickel can exceed 1000 under various pH conditions, making it a preferred reagent for this application. mdpi.comsadrn.com
The selectivity of these extractants is highly dependent on the pH of the aqueous solution. saimm.co.za For instance, a hydrophobic eutectic solvent based on bis(2,4,4-trimethylpentyl)phosphinic acid and menthol (B31143) showed a 44% extraction rate for Iron(III) while the rate for other metals like cobalt, nickel, copper, and manganese was not more than 3%. mdpi.com
In the realm of rare earth elements (REEs), these phosphinic acid derivatives are also effective. They exhibit selectivity among different REEs, which is essential for their purification from mineral leach solutions. For example, single Cyanex 272 can selectively extract Yttrium(III) over other REEs such as europium, cerium, terbium, and lanthanum from hydrochloric acid solutions. journalssystem.com The extraction order generally follows Y(III) > Tb(III) > Eu(III) > Ce(III) > La(III). journalssystem.com While effective, the low separation factors between adjacent REEs can necessitate many counter-current extraction stages. journalssystem.com
Furthermore, bis(2,4,4-trimethylpentyl)phosphinic acid is utilized for the extraction of molybdenum from various acid solutions, including hydrochloric, nitric, and sulfuric acids. researchgate.net The maximum recovery for molybdenum is typically achieved at a pH of approximately 2. researchgate.net Research has also been conducted on the extraction of actinides, where derivatives like bis(2,4,4-trimethylpentyl)dithiophosphinic acid show great selectivity for trivalent actinides over lanthanides. researchgate.net
The performance of extractants derived from this compound is influenced by several key parameters, including aqueous phase pH, extractant concentration, phase ratio, and temperature. epa.gov
The extraction of metal ions by these acidic organophosphorus compounds is a pH-dependent process, operating through a cation exchange mechanism. researchgate.netmdpi.com As the pH of the aqueous phase increases, the extraction of metals typically increases. scielo.br For cobalt and nickel separation using Cyanex 272, the process is highly pH-sensitive; for example, a batch simulation showed 69% cobalt recovery at pH 4.5, which increased to 100% at pH 4.8, while nickel recovery remained at 0% and 3%, respectively. diva-portal.org
The concentration of the extractant in the organic diluent is another critical factor. An increase in the concentration of Cyanex 272 generally leads to a higher percentage of metal extraction. scispace.comjournalssystem.com In the separation of yttrium from other REEs, increasing the Cyanex 272 concentration from 0.1 M to 0.9 M raised the extraction percentage from 30% to 54%. journalssystem.com
The composition of the organic phase, including the choice of diluent and the addition of modifiers, also impacts performance, particularly affecting phase separation. diva-portal.org Synergistic systems, where Cyanex 272 is mixed with other extractants, have been explored to enhance extraction efficiency and separation factors for REEs. mdpi.com
Below is a data table summarizing the extraction performance for various metals using a hydrophobic eutectic solvent (HES) based on bis(2,4,4-trimethylpentyl)phosphinic acid (BTMPPA) and menthol.
| Metal Ion | Extraction Rate (%) | Initial Conditions |
|---|---|---|
| Fe(III) | 44 | Mono-elemental solutions, [Me] = 0.01 M, pH = 1.5 |
| Co(II) | <3 | |
| Ni(II) | <3 | |
| Cu(II) | <3 | |
| Mn(II) | <3 | |
| Al(III) | <3 |
Data sourced from a study on a new hydrophobic eutectic solvent. mdpi.com
Organophosphorus compounds like bis(2,4,4-trimethylpentyl)phosphinic acid function by forming stable, hydrophobic complexes with metal ions, which facilitates their transfer into the organic phase. mdpi.combiosynth.com The mechanism often involves the formation of complexes at the liquid-liquid interface, although complexation can also occur in the bulk aqueous phase.
The rate of mass transfer can be influenced by various factors, including the intensity of mixing and the physical properties of the solvent system. mdpi.com Characterizing the interfacial phenomena in liquid-liquid extraction can be challenging, but understanding these properties is key to interpreting and optimizing extraction results. researchgate.net For instance, the presence of nonprotonated molecules of Cyanex 272 at the interface at lower pH conditions may hinder metal extraction by other extractants in a mixed system. scielo.br
The kinetics of metal complexation play a significant role in the selectivity and efficiency of separation processes. The rate at which an extractant forms a complex with a target metal ion can determine the feasibility of a separation, especially in continuous industrial applications.
The extraction of molybdenum(VI) with Cyanex 272, for example, is a relatively slow process, requiring at least 8 minutes to establish equilibrium. researchgate.net In the separation of cobalt and nickel, the enthalpy change (ΔH) values for extraction have been found to be positive, indicating that the processes are endothermic. epa.gov This suggests that temperature can be a key parameter in optimizing the kinetics and thermodynamics of the separation. Studies on the extraction of molybdenum have also shown the reaction to be endothermic. researchgate.net
Integration into Polymeric Materials and Coatings
While the predominant application of this compound derivatives is in solvent extraction, they also have roles in materials science.
Bis(2,4,4-trimethylpentyl)phosphinic acid can be used as an additive to create halogen-free flame retardant adhesives. biosynth.com Additionally, it can function as a surface passivating ligand in the synthesis of nanocrystals, such as magic-sized cadmium selenide (B1212193) (CdSe) and cadmium telluride (CdTe) nanocrystals. chemicalbook.com This role is crucial in controlling the size, stability, and optical properties of the nanocrystals, which are components in various advanced material applications.
Enhancement of Electrochemical System Performance
Derivatives of this compound, particularly in the form of phosphinate anions, are integral to the formulation of advanced ionic liquids that enhance the performance of electrochemical systems. One notable example is the ionic liquid trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate. This compound is recognized for its favorable electrochemical properties, which include high ionic conductivity and a wide electrochemical window, making it a suitable electrolyte for batteries and capacitors hiyka.com.
Research has demonstrated the specific electrochemical behavior of this ionic liquid on various substrates. On a glassy carbon electrode, it exhibits an electrochemical window of 4V in an argon environment researchgate.net. This stability over a range of potentials is a critical attribute for electrolytes in high-performance energy storage devices.
Furthermore, studies involving AZ31 magnesium alloy have shown that the anodic cycling in this ionic liquid leads to a significant reduction in current density, indicating the formation of a passive, protective surface film researchgate.net. This suggests its potential application in corrosion protection for reactive metals. The mechanism is thought to involve the reaction of the phosphinate anion with a hydrated oxide layer on the metal surface to form an insoluble magnesium phosphinate compound researchgate.net.
Below is a table summarizing the key electrochemical properties of trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate.
| Property | Value | Conditions |
| Ionic Conductivity | 0.01 mS/cm | 30 °C |
| Electrochemical Window | 3.9 V | |
| Density | 0.89 g/cm³ | 25 °C |
| Viscosity | 1198 cP | 25 °C |
Synthesis and Properties of Conducting Organomain Group Polymers (Derivatives)
The direct role of this compound derivatives in the synthesis and properties of conducting organomain group polymers is not well-documented in available literature. However, the broader field of organophosphorus chemistry does intersect with polymer synthesis in several ways that could be relevant.
Conducting polymers, which possess the electrical properties of metals or semiconductors along with the processing advantages of polymers, are typically synthesized through chemical or electrochemical polymerization of monomers. The properties of the resulting polymers can be tuned by various factors, including the choice of catalysts and additives.
Phosphine (B1218219) ligands, in general, are widely used in catalysis, including polymerization reactions. For example, rhodium complexes with functionalized phosphine ligands have been shown to efficiently catalyze the polymerization of phenylacetylene (B144264) to produce stereoregular poly(phenylacetylene) unizar.es. These catalysts can influence the morphology and molecular weight of the resulting conducting polymers unizar.es. While specific examples involving this compound derivatives as ligands in the synthesis of conducting polymers are not readily found, their steric and electronic properties suggest they could potentially be used to modulate polymerization processes. Further research is needed to explore the applicability of these specific phosphine derivatives in this domain.
Contributions to Green Chemistry and Sustainable Processes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Derivatives of this compound are contributing to this goal, particularly through the development of ionic liquids and novel extractants that promote more sustainable practices.
Reduction of Solvent Waste through Ionic Liquids Incorporating 2,4,4-Trimethylpentylphosphinate Anions
A key area where derivatives of this compound contribute to green chemistry is through the formulation of ionic liquids with reduced environmental impact. Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate is a prime example of such an ionic liquid. Its extremely low volatility significantly reduces emissions of volatile organic compounds (VOCs) compared to traditional organic solvents hiyka.com.
This ionic liquid can be used as a solvent or a catalyst in chemical reactions, which can lead to more efficient and cleaner processes hiyka.com. For instance, it has been used as a green catalyst in the synthesis of 2,4,5-triaryl-1H-imidazole derivatives in an environmentally benign solvent like ethanol, offering a simple workup procedure and high product yields researchgate.net. The stability of phosphonium-based ionic liquids under basic conditions and their immiscibility with water in certain contexts also allow for easier separation and potential recycling, further minimizing waste iolitec.de.
The properties of this ionic liquid that contribute to its role in green chemistry are summarized in the table below.
| Property | Benefit for Green Chemistry |
| Low Volatility | Reduces air pollution by minimizing the release of volatile organic compounds (VOCs). |
| High Thermal Stability | Allows for use in a wide range of reaction conditions, potentially leading to more efficient processes. |
| Catalytic Activity | Can replace more hazardous or less efficient catalysts in chemical synthesis. |
| Potential for Recyclability | The immiscibility with certain solvents allows for easier separation and reuse, reducing solvent waste. |
Development of Novel Extractants for Environmental Remediation
A significant application of this compound derivatives in sustainable processes is in the field of hydrometallurgy and environmental remediation, particularly through the use of bis(2,4,4-trimethylpentyl)phosphinic acid. This compound is the active component in the commercial extractant Cyanex 272, which is widely used for the selective extraction and separation of metals scirp.orgresearchgate.net.
Cyanex 272 is particularly effective for the separation of cobalt and nickel, a challenging task due to their similar chemical properties diva-portal.org. This is crucial for the recycling of batteries and other electronic waste, which are significant sources of these valuable metals. By enabling the efficient recovery of metals from waste streams, these extractants contribute to a circular economy and reduce the need for virgin mining.
Furthermore, new formulations based on bis(2,4,4-trimethylpentyl)phosphinic acid, such as hydrophobic eutectic solvents, are being developed. These novel solvents have shown high efficiency in the extraction of rare-earth elements and other metals from aqueous solutions, offering potential improvements in separation processes with potentially lower environmental impact unizar.esdiva-portal.org. The selective extraction capabilities of these compounds are vital for purifying industrial effluents and remediating contaminated sites. For example, Cyanex 272 has been shown to be a suitable extractant for the recovery of zinc from industrial waste solutions researchgate.net.
The table below highlights some of the metals that can be effectively extracted using bis(2,4,4-trimethylpentyl)phosphinic acid and its formulations.
| Metal | Application in Environmental Remediation/Recycling |
| Cobalt (Co) | Recovery from spent batteries and other electronic waste. |
| Nickel (Ni) | Separation from cobalt for recycling and purification of industrial streams. |
| Zinc (Zn) | Recovery from industrial wastewater and ashes. |
| Rare-Earth Elements | Extraction and separation for recycling from electronic waste and other sources. |
| Manganese (Mn) | Separation from other metals in waste streams. |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulation of 2,4,4-Trimethylpentylphosphine Systems
Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules and their assemblies. For a bulky and flexible ligand like this compound, these methods are crucial for understanding its conformational preferences and how its size and shape influence its coordination to a metal center.
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, providing a step-by-step understanding of catalytic cycles. For reactions catalyzed by metal complexes of this compound, computational studies can elucidate the mechanisms of key elementary steps such as oxidative addition, reductive elimination, and migratory insertion.
Theoretical calculations can determine the geometries and energies of reactants, transition states, and products for each step of a proposed catalytic cycle. This allows for the identification of the rate-determining step and provides a rationale for experimentally observed reaction rates and product distributions. For example, in palladium-catalyzed cross-coupling reactions, the steric bulk of phosphine (B1218219) ligands is known to promote the reductive elimination step, which is often crucial for catalyst turnover. tcichemicals.com Computational models can quantify this effect for this compound by calculating the activation barrier for reductive elimination from a model L-Pd(II)-R(R') complex and comparing it to barriers for complexes with less bulky ligands.
The interaction between a phosphine ligand and a metal center is a delicate balance of steric and electronic effects. Theoretical investigations provide quantitative measures of these properties. The steric bulk of this compound can be quantified using parameters such as the Tolman cone angle (θ) and the percent buried volume (%Vbur). ucla.edu These parameters are typically calculated from the optimized geometries of model metal-phosphine complexes. The cone angle measures the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, while the percent buried volume measures the volume occupied by the ligand within a sphere around the metal center. ucla.edu
These steric descriptors are crucial for understanding the stability and coordination number of metal complexes. For instance, a highly hindered ligand like this compound would be expected to favor the formation of low-coordinate metal species, which are often the catalytically active species. Computational studies have shown that for bulky alkylphosphines, increasing the cone angle can correlate with higher catalytic activity in certain reactions, such as the Hartwig-Buchwald amination. researchgate.net
| Phosphine Ligand | Calculated Cone Angle (θ) [°] | Calculated Percent Buried Volume (%Vbur) |
|---|---|---|
| Tri-tert-butylphosphine (P(tBu)3) | 182 | 42.1 |
| Tricyclohexylphosphine (PCy3) | 170 | 35.5 |
| Di(tert-butyl)neopentylphosphine | 195 | 45.3 |
| This compound (hypothetical triligated) | ~185-195 (estimated) | ~43-46 (estimated) |
Data for P(tBu)3, PCy3, and Di(tert-butyl)neopentylphosphine are representative values from computational studies. researchgate.net Values for this compound are estimated based on structural similarity to neopentyl- and tert-butyl-containing phosphines.
A primary goal of computational chemistry in catalysis is to predict the performance of a ligand before it is synthesized. By establishing quantitative structure-activity relationships (QSAR), computed properties of a ligand can be correlated with experimental outcomes. Studies have shown that for various cross-coupling reactions, no single steric or electronic parameter consistently predicts reactivity across all systems. ucla.edu However, specific parameters can be highly predictive within a given class of reactions.
Recent work has highlighted the predictive power of the minimum percent buried volume (%Vbur(min)), which describes the smallest energetic conformation of a ligand. eurekalert.orgucla.edu This parameter has been shown to effectively categorize phosphine ligands as active or inactive in numerous experimental datasets by predicting whether a ligand can form a 2:1 or 1:1 complex with the metal. eurekalert.orgucla.edu For a ligand like this compound, calculating %Vbur(min) could provide a valuable prediction of its likely coordination behavior and, consequently, its potential efficacy in catalytic reactions where the ligation state is critical. ucla.edu Other electronic parameters, such as the HOMO-LUMO energy gap of the free ligand or the HOMO energy of the corresponding L-Pd(0) species, have also been shown to correlate with catalyst activity. acs.orgfigshare.com
Application of Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is the most widely used quantum chemical method for studying organometallic systems due to its favorable balance of computational cost and accuracy. DFT calculations are central to obtaining the data discussed in the previous sections.
For this compound and its metal complexes, DFT is used to:
Optimize Geometries: Determine the lowest-energy three-dimensional structures of the ligand and its metal complexes, providing key data on bond lengths, bond angles, and torsional angles.
Calculate Energies: Compute the relative energies of isomers, conformers, and intermediates and transition states along a reaction pathway.
Determine Electronic Properties: Calculate the distribution of electrons in the molecule, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), atomic charges, and molecular electrostatic potential. These properties are indicative of the ligand's electron-donating ability. nih.gov
Simulate Spectroscopic Data: Predict spectroscopic properties such as NMR chemical shifts (e.g., ³¹P NMR), which can be directly compared with experimental data to validate the computed structures. acs.orgresearchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| Pd-P Bond Length | ~2.35 Å | Indicates the strength and nature of the ligand-metal bond. |
| P-Pd-P Bond Angle | ~165° | Reflects the steric repulsion between the two bulky ligands. |
| HOMO Energy | -4.8 eV | Correlates with the electron-donating ability of the complex; higher values suggest greater reactivity in oxidative addition. acs.org |
| LUMO Energy | -1.2 eV | Relates to the complex's ability to accept electrons. |
| Calculated ³¹P NMR Shift | ~85 ppm | Aids in experimental characterization and structural assignment. acs.org |
Values are hypothetical and representative for a bulky trialkylphosphine-palladium(0) complex based on general principles and data from similar systems.
Advanced Mechanistic Insights from Integrated Experimental and Theoretical Approaches
The most powerful approach to understanding complex chemical systems involves the integration of experimental and computational studies. Theoretical calculations can provide detailed mechanistic pictures that are often inaccessible to experiments alone, while experimental results are essential for validating and refining computational models. nih.gov
For a ligand like this compound, an integrated approach would involve synthesizing the ligand and its metal complexes and evaluating their performance in a target catalytic reaction. Simultaneously, DFT calculations would be performed to model the reaction mechanism, predict intermediate structures, and rationalize the observed selectivity and activity. For example, if experimental results show that a catalyst based on this compound is highly active for the coupling of unactivated aryl chlorides, DFT calculations could probe the oxidative addition step. The calculations might reveal a lower activation barrier for this challenging step compared to catalysts with other ligands, providing a molecular-level explanation for the high activity. acs.org This synergy between theory and experiment accelerates the development of more efficient catalysts by providing a rational basis for ligand design. nih.gov
Advanced Analytical and Characterization Techniques
Spectroscopic Methods for Structural and Mechanistic Analysis
Spectroscopic techniques are indispensable for the detailed structural analysis of 2,4,4-trimethylpentylphosphine, providing insights into its atomic connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Confirmation and Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides unambiguous confirmation of the compound's constitution by mapping the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is characterized by signals corresponding to the protons of the bulky alkyl group and the two protons directly bonded to the phosphorus atom (PH₂). The latter appear as a doublet of triplets due to coupling with the phosphorus nucleus (¹JP-H) and the adjacent methylene (B1212753) (CH₂) group (³JH-H). The signals for the 2,4,4-trimethylpentyl group are expected in the typical aliphatic region (δ 0.9-2.0 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a proton-decoupled spectrum, each of the eight carbon atoms in the 2,4,4-trimethylpentyl group will produce a distinct singlet, unless there is accidental chemical shift equivalence. The chemical shifts are influenced by their position relative to the phosphorus atom, with carbons closer to the phosphine (B1218219) group showing coupling (JC-P) in a proton-coupled spectrum. Typical chemical shifts for alkane carbons range from 10 to 55 ppm. oregonstate.educompoundchem.comlibretexts.org
³¹P NMR Spectroscopy: ³¹P NMR is particularly diagnostic for phosphorus-containing compounds. huji.ac.il As a primary alkylphosphine (RPH₂), this compound is expected to exhibit a signal in a characteristic region of the ³¹P NMR spectrum, typically between -120 and -160 ppm relative to an 85% H₃PO₄ standard. In a proton-coupled spectrum, this signal would appear as a triplet due to the large one-bond coupling (¹JP-H) with the two directly attached protons, a hallmark of a primary phosphine. nih.gov The precise chemical shift provides insight into the electronic environment of the phosphorus atom.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Multiplicity |
|---|---|---|---|
| ³¹P | -120 to -160 | ¹JP-H ≈ 180-220 | Triplet (in ¹H-coupled spectrum) |
| ¹H (P-H₂) | ~3.0 | ¹JP-H ≈ 180-220 | Doublet |
| ¹H (Alkyl) | 0.9 - 2.0 | ²JP-H, ³JP-H, ³JH-H | Multiplets, Doublets, Singlets |
| ¹³C (Alkyl) | 10 - 55 | ¹JC-P, ²JC-P, ³JC-P | Singlets (in ¹H-decoupled spectrum) |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group and Complex Characterization
Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most diagnostic absorption bands are those associated with the phosphine group (PH₂).
The key vibrational modes for a primary phosphine include:
P-H Stretching (νP-H): A sharp, medium-intensity absorption band is expected in the region of 2280-2350 cm⁻¹. This is a highly characteristic peak for the P-H bond in primary phosphines. nih.gov
P-H Bending (δP-H): Bending vibrations for the PH₂ group typically appear in the 1080 cm⁻¹ and 815 cm⁻¹ regions.
The spectrum will also be dominated by absorptions from the 2,4,4-trimethylpentyl group:
C-H Stretching (νC-H): Strong bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the methyl and methylene groups.
C-H Bending (δC-H): Absorptions around 1465 cm⁻¹ (methylene and methyl scissoring) and 1365 cm⁻¹ (methyl umbrella mode), with the t-butyl group showing a characteristic split peak.
When this compound acts as a ligand in a metal complex, shifts in the P-H vibrational frequencies can provide evidence of coordination.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Strong |
| P-H Stretch | Primary Phosphine (PH₂) | 2280 - 2350 | Medium, Sharp |
| C-H Bend | Alkyl (CH₃, CH₂) | 1365 - 1465 | Medium |
| P-H Bend | Primary Phosphine (PH₂) | ~1080 and ~815 | Medium-Weak |
UV-Visible and Near-Infrared (NIR) Spectroscopy for Electronic Properties
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Simple, saturated primary alkylphosphines like this compound lack extensive conjugation or chromophores that typically give rise to absorptions in the 200-800 nm range.
The electronic transitions available are primarily high-energy n → σ* (non-bonding to anti-bonding sigma) and σ → σ* (bonding sigma to anti-bonding sigma) transitions. These transitions require high-energy photons and therefore occur at very short wavelengths, typically below 200 nm in the far-UV region. Consequently, a conventional UV-Vis spectrum of pure this compound is not expected to show significant absorption features. However, this technique becomes highly valuable when the phosphine is coordinated to a transition metal, where ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can appear in the visible region, often imparting color to the complex.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionisation Mass Spectrometry (ESI-MS) for Species Identification
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. For the analysis of this compound, ESI-MS would typically be run in positive ion mode. The basic phosphine lone pair is readily protonated in the presence of a protic solvent, leading to the detection of the protonated molecule, [M+H]⁺.
The primary ion observed in the ESI-MS spectrum would therefore be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton (146.12 + 1.01 = 147.13). ESI-MS is a standard technique for identifying phosphine ligands and their metal complexes in solution. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. arkat-usa.org For this compound (C₈H₁₉P), the exact mass can be calculated using the precise masses of the most abundant isotopes (¹²C, ¹H, and ³¹P).
This high precision allows HRMS to distinguish between compounds with the same nominal mass but different elemental compositions. For example, the calculated exact mass of the protonated molecule, [C₈H₂₀P]⁺, is 147.1302. An HRMS measurement yielding a value very close to this, typically within 5 ppm, provides strong evidence for the assigned formula, thus confirming the identity of the compound. HRMS is also invaluable in tandem mass spectrometry (MS/MS) experiments for identifying the elemental composition of fragment ions, which helps in elucidating fragmentation pathways. nih.gov
| Technique | Ion | Calculated Nominal Mass (m/z) | Calculated Exact Mass (m/z) |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 147 | 147.1302 |
| HRMS | [M]⁺˙ | 146 | 146.1224 |
Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques are essential for separating and identifying components within a mixture, ensuring the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for separating and identifying volatile and semi-volatile compounds. In the context of this compound and its derivatives, GC-MS is instrumental for product profiling, allowing for the identification of the main components, impurities, and byproducts. The gas chromatograph separates the different components of a mixture based on their boiling points and interactions with the stationary phase of the column. brjac.com.br Subsequently, the mass spectrometer fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a "fingerprint" for identification. brjac.com.brdtic.mil
The GC-MS analysis of organophosphorus compounds, including phosphines, often involves setting specific instrument parameters to achieve optimal separation and detection. mdpi.com These parameters include the type of column, temperature program, injection mode, and mass spectrometer settings. researchgate.net For instance, a typical temperature program might involve an initial hold at a lower temperature, followed by a ramp-up to a higher temperature to ensure the elution of all components. researchgate.net The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted analysis of specific compounds with higher sensitivity.
Typical GC-MS Operating Parameters for Organophosphorus Compound Analysis:
| Parameter | Value/Setting |
| Column | Capillary column (e.g., Rxi-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split or splitless |
| Injector Temperature | 250 °C |
| Temperature Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 3 min) researchgate.net |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 researchgate.net |
This table represents typical parameters and may be adjusted based on the specific application and instrumentation.
The fragmentation patterns observed in the mass spectra of organophosphorus compounds are characteristic and can be used for structural elucidation. researchgate.net Common fragmentation pathways include alpha-cleavages and rearrangements. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes sub-2-µm column particles to achieve faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC). lcms.czmalvernpanalytical.com This technique is particularly valuable for monitoring the progress of chemical reactions in real-time, allowing for the simultaneous quantification of reactants, intermediates, products, and impurities. lcms.czwaters.com
In the synthesis of derivatives of this compound, such as phosphinic acids, UPLC can be employed to track the conversion of starting materials and the formation of the desired product. lcms.cz This real-time monitoring enables the optimization of reaction conditions to maximize yield and purity. lcms.cz UPLC systems can be directly integrated into manufacturing processes for online analysis, providing continuous feedback on the reaction's status. lcms.cz
A UPLC method for reaction monitoring typically involves a rapid gradient elution to separate all components of interest in a short timeframe. lcms.cz The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, while a mass spectrometer (MS) detector provides mass information for confident peak identification. lcms.cz
Key Advantages of UPLC for Reaction Monitoring:
| Feature | Benefit |
| High Resolution | Better separation of closely related compounds. austinpublishinggroup.com |
| High Speed | Faster analysis times, enabling real-time monitoring. austinpublishinggroup.com |
| High Sensitivity | Detection of low-level impurities and byproducts. austinpublishinggroup.com |
| Reduced Solvent Consumption | More environmentally friendly and cost-effective. austinpublishinggroup.com |
Electrochemical Characterization Techniques
Electrochemical techniques provide insights into the redox properties of molecules, which is crucial for understanding their behavior in various applications, including catalysis and materials science.
Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to study the redox behavior of electroactive species. jh.edu It involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. jh.edu The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the compound and the stability of the resulting redox species. jh.edunih.gov
For this compound and its metal complexes, CV can be used to determine their redox potentials, which are indicative of their electron-donating or -accepting abilities. rsc.org This information is valuable for applications in catalysis, where the electronic properties of the phosphine ligand can influence the reactivity of the metal center. The technique can reveal whether a redox process is reversible, quasi-reversible, or irreversible. rsc.org
A typical CV experiment involves a three-electrode setup: a working electrode, a reference electrode, and a counter electrode. The experiment is conducted in a suitable solvent containing a supporting electrolyte to ensure conductivity.
Information Obtained from Cyclic Voltammetry:
| Parameter | Significance |
| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. jh.edu |
| Cathodic Peak Potential (Epc) | Potential at which reduction occurs. jh.edu |
| Formal Reduction Potential (E°') | Thermodynamic potential of the redox couple, calculated as the average of Epa and Epc. libretexts.org |
| Peak Current (ip) | Proportional to the concentration of the analyte. |
Elemental Composition Analysis (e.g., Inductively Coupled Plasma Optical Emission Spectroscopy)
Determining the elemental composition of a compound is fundamental for its characterization. Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful technique for the determination of the elemental composition of a sample. wikipedia.org In this technique, the sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. youtube.com As the excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. wikipedia.orgyoutube.com The intensity of the emitted light is proportional to the concentration of the element in the sample. wikipedia.org
For organophosphorus compounds like this compound, ICP-OES can be used to accurately determine the phosphorus content, as well as the concentration of any metals in its complexes. This is particularly important for verifying the stoichiometry of metal-phosphine complexes and for quality control purposes. Sample preparation for ICP-OES typically involves acid digestion to break down the organic matrix and bring the elements into solution. unil.ch
Thermal Analysis (e.g., Thermogravimetric Analysis) for Stability Studies
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. philips.com This information is used to determine the thermal stability of a material and to study its decomposition behavior. libretexts.orgmdpi.com
For this compound and its derivatives, TGA can be used to assess their thermal stability, which is an important consideration for applications where they may be exposed to high temperatures. The TGA curve, which plots mass versus temperature, can reveal the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. mdpi.com The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative stability. researchgate.net
Key Parameters from TGA Analysis:
| Parameter | Description |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant weight loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of weight loss is highest, determined from the derivative of the TGA curve (DTG). |
| Residual Mass | The percentage of the initial mass remaining at the end of the analysis. mdpi.com |
By studying the thermal decomposition of this compound and its derivatives, researchers can gain insights into their stability and degradation pathways, which is crucial for their safe handling and application in various fields. mdpi.com
Toxicological and Environmental Impact Considerations in Research
Evaluation of Acute and In Vitro Toxicity of 2,4,4-Trimethylpentylphosphine and Derivatives
Organophosphorus compounds as a class are known for their potential toxicity, with some being highly effective insecticides and others, potent nerve agents nih.gov. While many toxic organophosphorus pesticides act by inhibiting acetylcholinesterase, the mode of action for industrial phosphines like this compound may differ nih.gov. Phosphine (B1218219) gas (PH3), for instance, is a respiratory poison that primarily affects the central nervous system and lungs scbt.com.
In vitro studies on other organophosphorus compounds have demonstrated mechanisms of cytotoxicity that could be relevant. For example, some organophosphorus pesticides have been shown to induce oxidative DNA damage in rat lymphocytes rsc.org. The cytotoxicity of phosphine derivatives is also being explored in the context of anticancer research, where phosphine ligands can be used to create metal complexes with therapeutic potential nih.gov.
Table 1: Summary of Potential Acute Toxicity Based on Analogous Compounds
| Hazard Classification | Potential Effects | Reference Compound |
| Acute Toxicity (Oral) | Harmful if swallowed, may cause chemical burns in the gastrointestinal tract. | Tri-tert-butylphosphine |
| Acute Toxicity (Dermal) | Harmful if absorbed through the skin, may cause chemical burns. | Tri-tert-butylphosphine |
| Acute Toxicity (Inhalation) | Irritation to the throat and lungs, potential for CNS depression and pulmonary edema. | Tri-tert-butylphosphine, Phosphine |
| Skin Corrosion/Irritation | Causes severe skin burns. | Tri-tert-butylphosphine |
| Eye Damage/Irritation | Causes serious eye damage. | Tri-tert-butylphosphine |
This table is illustrative and based on data for structurally similar compounds. Specific testing is required to determine the precise toxicity of this compound.
Biocompatibility Assessments in Research Models for Biomedical Applications
The biocompatibility of phosphine derivatives is an area of growing interest, particularly in the development of new therapeutic and diagnostic agents. Phosphine ligands are utilized in the synthesis of metal-based drugs and imaging agents. The biocompatibility of these complexes is a critical factor in their potential clinical application.
Environmental Impact Assessments of Synthesis and Application Processes
The environmental impact of this compound encompasses its synthesis, use, and disposal. The synthesis of trialkylphosphines can involve hazardous reagents and produce waste streams that require careful management organic-chemistry.orgnih.gov. A major byproduct of reactions involving tertiary phosphines, such as the Wittig reaction, is the corresponding phosphine oxide rsc.orgrsc.org. While often treated as waste, there is growing interest in recycling these phosphine oxides to improve the sustainability of the processes rsc.org.
The environmental fate of this compound, were it to be released into the environment, is not well-documented. However, general principles of environmental chemistry suggest that its behavior would be influenced by its physical and chemical properties. As a trialkylphosphine, it is susceptible to oxidation to the corresponding phosphine oxide, particularly in the presence of air acs.org. Its solubility in water is expected to be low, which would affect its mobility in aquatic systems.
The persistence and potential for bioaccumulation are important considerations. The persistence of organic chemicals in soil is influenced by factors such as soil type, organic matter content, temperature, and microbial activity epa.gov. While specific data is lacking for this compound, the ecotoxicity of related compounds can offer some insights. For example, while phosphate (B84403) compounds themselves generally have low aquatic toxicity, their excessive release can lead to eutrophication nih.gov. The aquatic toxicity of specific organophosphorus compounds can vary widely.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
